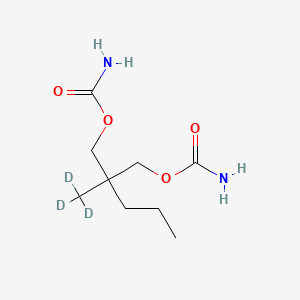
2-Amino-5-(methyl-d3)-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(methyl-d3)-thiazole is a deuterated derivative of 2-amino-5-methylthiazole. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The deuterium labeling at the methyl group makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(methyl-d3)-thiazole typically involves the introduction of deuterium into the methyl group of 2-amino-5-methylthiazole. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the thiazole ring itself.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated starting materials. The choice of method depends on the availability of deuterated reagents and the desired scale of production.
化学反应分析
Types of Reactions: 2-Amino-5-(methyl-d3)-thiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce a wide range of substituted thiazoles.
科学研究应用
2-Amino-5-(methyl-d3)-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The deuterium labeling makes it useful in metabolic studies and tracer experiments.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-Amino-5-(methyl-d3)-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The deuterium labeling can affect the compound’s metabolic stability and distribution, making it a valuable tool in pharmacokinetic studies.
相似化合物的比较
2-Amino-5-methylthiazole: The non-deuterated analog, commonly used in similar applications but without the benefits of isotopic labeling.
2-Amino-4-methylthiazole: A structural isomer with different chemical properties and reactivity.
2-Amino-5-ethylthiazole: A compound with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
Uniqueness: The presence of deuterium in 2-Amino-5-(methyl-d3)-thiazole provides unique advantages in research applications, particularly in studies involving isotopic labeling. This makes it distinct from its non-deuterated and structurally different analogs.
属性
CAS 编号 |
1185307-07-6 |
|---|---|
分子式 |
C4H6N2S |
分子量 |
117.19 g/mol |
IUPAC 名称 |
5-(trideuteriomethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6)/i1D3 |
InChI 键 |
GUABFMPMKJGSBQ-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CN=C(S1)N |
规范 SMILES |
CC1=CN=C(S1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)

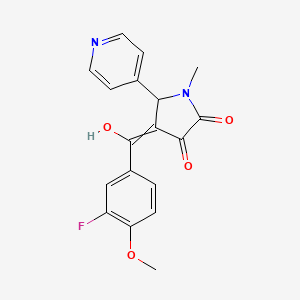
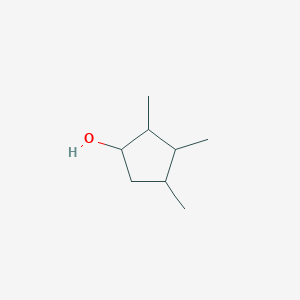



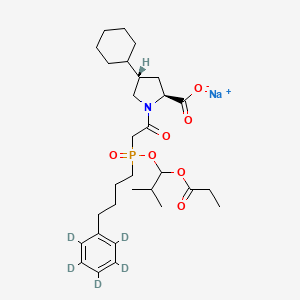
![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)
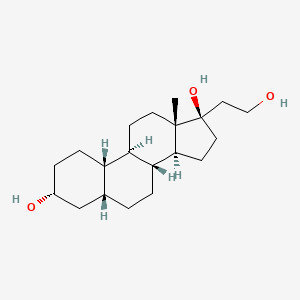

![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)
